molecular formula C10H10F3NOS B14046027 1-(3-Amino-4-(trifluoromethylthio)phenyl)propan-2-one

1-(3-Amino-4-(trifluoromethylthio)phenyl)propan-2-one

Katalognummer: B14046027
Molekulargewicht: 249.25 g/mol
InChI-Schlüssel: XTSWZGJXXPSRND-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of 1-(3-Amino-4-(trifluoromethylthio)phenyl)propan-2-one involves several steps. One common method includes the trifluoromethylation of carbon-centered radical intermediates . This process typically requires specific reagents and conditions to ensure the successful incorporation of the trifluoromethyl group. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

1-(3-Amino-4-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(3-Amino-4-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(3-Amino-4-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, thereby modulating biological pathways . The exact molecular targets and pathways can vary depending on the specific application and context.

Eigenschaften

Molekularformel

C10H10F3NOS

Molekulargewicht

249.25 g/mol

IUPAC-Name

1-[3-amino-4-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C10H10F3NOS/c1-6(15)4-7-2-3-9(8(14)5-7)16-10(11,12)13/h2-3,5H,4,14H2,1H3

InChI-Schlüssel

XTSWZGJXXPSRND-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CC1=CC(=C(C=C1)SC(F)(F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.